Muscarinic M4 Receptor Affinity – A Profile Divergent from AChE‑Targeted Benzothiazole‑Piperazines
The compound demonstrates measurable affinity for the human muscarinic acetylcholine receptor M4 (CHRM4) with a pKi of 6.65 (Ki ≈ 224 nM) as recorded in the ChEMBL‑derived ZINC activity database [1]. By contrast, the majority of disclosed benzothiazole‑piperazine derivatives in the primary literature have been optimized for acetylcholinesterase (AChE) inhibition, where many congeners exhibit IC50 values in the low‑micromolar range [2]. No AChE inhibitory activity has been reported for 886920-35-0, suggesting a shifted selectivity profile that may reduce off‑target cholinergic potentiation in CNS studies.
| Evidence Dimension | Target engagement – CHRM4 affinity vs. AChE inhibition |
|---|---|
| Target Compound Data | pKi = 6.65 (Ki ≈ 224 nM) at CHRM4 [1] |
| Comparator Or Baseline | Typical benzothiazole‑piperazine AChE inhibitor 2j: AChE IC50 ≈ 5–10 µM (moderate inhibition) [2] |
| Quantified Difference | ~22‑ to 45‑fold lower Ki at M4 than AChE IC50 of comparator |
| Conditions | Human CHRM4 expressed in recombinant system; AChE inhibition by Ellman's method |
Why This Matters
For programs targeting muscarinic modulation (e.g., schizophrenia, Alzheimer's disease), this compound offers a pre‑validated M4 interaction that is absent in generic AChE‑focused benzothiazole‑piperazines.
- [1] ZINC Database. ZINC1425196 Activity Page for 886920-35-0. Retrieved from https://zinc.docking.org/substances/ZINC000001425196/ View Source
- [2] Gurdal, E.E., Turgutalp, B., Gulcan, H.O., et al. (2017) 'Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents', Anti-Cancer Agents in Medicinal Chemistry, 17(13), pp. 1837–1845. View Source
